molecular formula C12H15FN2O B14902591 4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide

4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B14902591
M. Wt: 222.26 g/mol
InChI Key: RLELOEKOPJCGDB-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 3rd position, and a pyrrolidinyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzoic acid and pyrrolidine.

    Amidation Reaction: The carboxylic acid group of 4-fluoro-3-methylbenzoic acid is converted to an amide by reacting with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: Shares a similar pyrrolidinyl group but differs in the overall structure and functional groups.

    4-fluoro-3-methyl-α-Pyrrolidinopentiophenone: Another related compound with a different carbon chain length and functional groups.

Uniqueness

4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methyl group, and pyrrolidinyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

4-fluoro-3-methyl-N-pyrrolidin-3-ylbenzamide

InChI

InChI=1S/C12H15FN2O/c1-8-6-9(2-3-11(8)13)12(16)15-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16)

InChI Key

RLELOEKOPJCGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCNC2)F

Origin of Product

United States

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